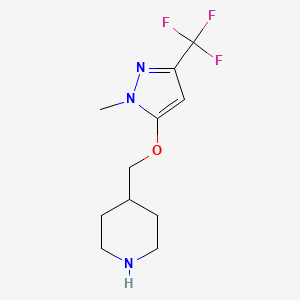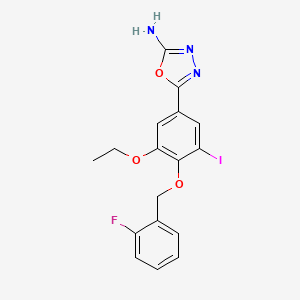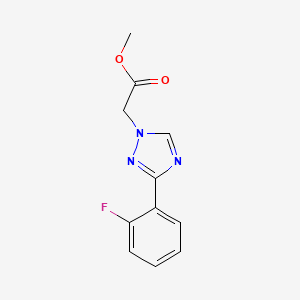
4-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidin-2-one ring fused with an oxadiazole ring and a fluorophenyl group
Preparation Methods
The synthesis of 4-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be achieved through a multi-step process involving the formation of the oxadiazole ring followed by its attachment to the pyrrolidin-2-one moiety. One common method involves the reaction of 2-fluorobenzohydrazide with ethyl chloroformate to form the oxadiazole ring, which is then coupled with pyrrolidin-2-one under appropriate conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
4-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The fluorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may target pathways involved in cell proliferation, making it a candidate for anticancer research .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives and pyrrolidin-2-one derivatives. Compared to these compounds, 4-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to the presence of both the fluorophenyl group and the oxadiazole ring, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C12H10FN3O2 |
|---|---|
Molecular Weight |
247.22 g/mol |
IUPAC Name |
4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H10FN3O2/c13-9-4-2-1-3-8(9)11-15-12(18-16-11)7-5-10(17)14-6-7/h1-4,7H,5-6H2,(H,14,17) |
InChI Key |
PPHHOSNAIQPKQL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=NC(=NO2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B11789660.png)

![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(piperazin-1-yl)methanone](/img/structure/B11789683.png)
![2-(Difluoromethoxy)-4-methylbenzo[d]oxazole](/img/structure/B11789684.png)


![2-Bromo-5-(3-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11789695.png)




